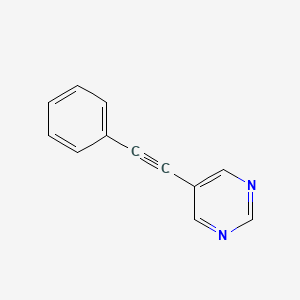

5-(Phenylethynyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of chemical and biological sciences. growingscience.comgsconlinepress.com Its derivatives are fundamental components of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.comontosight.aiontosight.ai This inherent biological relevance has propelled extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. growingscience.comwisdomlib.org

Scientists have successfully synthesized numerous pyrimidine derivatives that exhibit a wide array of biological functions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. gsconlinepress.comwisdomlib.orgorientjchem.org The versatility of the pyrimidine ring allows for structural modifications, enabling the fine-tuning of its biological and chemical properties. ontosight.ai This adaptability has made pyrimidine derivatives a popular scaffold in medicinal chemistry and drug discovery. growingscience.comgsconlinepress.com

The following table provides a glimpse into the diverse applications of pyrimidine derivatives:

| Application Area | Examples of Activity |

| Medicinal Chemistry | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antihypertensive |

| Agriculture | Herbicides, Fungicides |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Dyes for photovoltaic applications |

Rationale for Investigating 5-(Phenylethynyl)pyrimidine

The specific focus on this compound stems from the unique structural feature of the phenylethynyl group attached to the pyrimidine core. This addition introduces a rigid, π-conjugated system that significantly influences the molecule's electronic and photophysical properties. rsc.orgresearchgate.net The investigation into this compound is driven by several key factors:

Modulation of Pharmacological Activity: The phenylethynyl substituent can alter the way the pyrimidine core interacts with biological targets. Research has shown that slight structural modifications to the this compound scaffold can lead to a range of pharmacological activities, including acting as allosteric modulators of receptors like mGluR5. nih.govnih.gov

Photophysical Properties: The extended π-system in this compound gives rise to interesting photophysical behaviors, such as fluorescence. rsc.orgosf.io These properties are of interest for applications in materials science, including the development of new chromophores and fluorescent probes. rsc.orgsemanticscholar.org

Synthetic Utility: The synthesis of this compound, often achieved through Sonogashira cross-coupling reactions, provides a versatile platform for creating a library of related compounds with diverse functionalities. nih.govacs.orgrsc.org This allows for systematic studies of structure-activity relationships.

Scope and Research Focus on this compound

The research surrounding this compound is multifaceted, with a primary focus on its synthesis, structural characterization, and the exploration of its potential applications. Key areas of investigation include:

Synthesis and Functionalization: Developing efficient and selective methods for the synthesis of this compound and its derivatives is a continuous area of research. nih.govmdpi.comrsc.org This includes exploring different catalytic systems and reaction conditions to achieve high yields and purity. nih.gov

Pharmacological Evaluation: A significant portion of the research is dedicated to understanding the compound's interaction with biological systems. This involves in vitro and in vivo studies to determine its efficacy as a potential therapeutic agent, particularly in the context of neurological disorders. nih.gov

Photophysical Characterization: Researchers are actively investigating the absorption and emission properties of this compound and its derivatives. rsc.orgresearchgate.net This includes studying the effects of solvent polarity and structural modifications on its fluorescence quantum yield and solvatochromism. rsc.org

Materials Science Applications: The potential use of this compound in organic electronics is an emerging area of interest. researchgate.netresearchgate.net Its electronic properties make it a candidate for use in organic semiconductors and other electronic devices.

The following table summarizes some of the key research findings related to this compound:

| Research Area | Key Findings |

| Synthesis | Efficient synthesis achieved via Sonogashira coupling of 5-bromopyrimidine (B23866) and phenylacetylene (B144264). nih.gov |

| Pharmacology | Identified as a partial antagonist of the mGlu5 receptor, with potential for treating anxiety and other CNS disorders. nih.gov |

| Photophysics | Exhibits fluorescence with properties that can be tuned by substituent effects. rsc.orgosf.io |

| Chemical Reactivity | Can undergo further reactions, such as annulation with perimidines to form novel heterocyclic systems. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethynyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQDWKSXSIUOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399052 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-88-7 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Phenylethynyl)pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Phenylethynyl Pyrimidine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of 5-(phenylethynyl)pyrimidine and its analogs. These methods offer high efficiency and selectivity for the formation of the crucial carbon-carbon bond between the pyrimidine (B1678525) and phenylacetylene (B144264) moieties.

Sonogashira Coupling Strategies

The Sonogashira reaction is a cornerstone for the synthesis of this compound. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.com For the synthesis of this compound, the common starting materials are a 5-halopyrimidine, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, and phenylacetylene. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has been effectively utilized to accelerate the Sonogashira coupling for the preparation of this compound. nih.govsigmaaldrich.comnih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For instance, the synthesis of this compound from 5-bromopyrimidine and phenylacetylene can be achieved in high yields in as little as 10 minutes under microwave irradiation at 70°C. nih.gov This rapid and efficient protocol is particularly valuable for the construction of compound libraries for screening purposes. nih.gov A representative procedure involves reacting 5-bromopyrimidine with phenylacetylene in DMF in the presence of a palladium catalyst, a copper(I) salt, and a base like diethylamine (B46881) under microwave heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18 hours rsc.org | 10 minutes nih.gov |

| Temperature | 65-70°C rsc.org | 70°C nih.gov |

| Yield | 92.3% rsc.org | >90% nih.gov |

| Catalyst System | Pd(PPh₃)₂Cl₂/CuI rsc.org | Pd(PBu₃)₂/CuI or Pd(tBuP)₂/CuI nih.gov |

| Base | Triethylamine (B128534) rsc.org | Diethylamine nih.gov |

The choice of the palladium catalyst and its associated ligands is critical for the success of the Sonogashira coupling. Various palladium sources, including Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(PBu₃)₂, have been employed. mdpi.comnih.govrsc.org The ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. While traditional systems often utilize copper(I) iodide as a co-catalyst, copper-free Sonogashira reactions have also been developed to avoid potential issues with copper contamination in the final products. acs.orgrsc.orgnih.gov

In some protocols, the use of specific ligands can enhance catalyst performance and stability. For example, the Fu catalyst, Pd(tBuP)₂, has been noted for its efficiency in microwave-assisted Sonogashira couplings, allowing for easy removal of the palladium catalyst after the reaction. nih.gov Optimization of the catalytic system often involves screening different palladium precursors, ligands, bases, and solvents to achieve the highest possible yield and purity of the desired this compound derivative. acs.org

Table 2: Catalytic Systems for Sonogashira Coupling of 5-Halopyrimidines

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PBu₃)₂ | CuI | Diethylamine | DMF | 5-Bromopyrimidine | This compound | >90% | nih.gov |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Toluene (B28343)/Triethylamine | 5-Bromopyrimidine | This compound | 92.3% | rsc.org |

| Pd(PPh₃)₄ | CuI | Triethylamine | THF | 5-Iodouridine (B31010) derivatives | C-5 Alkynyl Uridine derivatives | 73-81% | rsc.org |

The Sonogashira coupling exhibits a broad scope, accommodating a wide variety of terminal alkynes and hetaryl halides. For the synthesis of derivatives of this compound, various substituted phenylacetylenes can be used, allowing for the introduction of different functional groups on the phenyl ring. nih.gov This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Similarly, different 5-halopyrimidines can serve as the coupling partner. While 5-bromopyrimidine is commonly used, 5-iodopyrimidines are generally more reactive. sigmaaldrich.comrsc.orgbeilstein-journals.org The reaction is also tolerant of various substituents on the pyrimidine ring, enabling the synthesis of a diverse range of 5-alkynylpyrimidine derivatives. rsc.org For example, 2-substituted and 4-substituted pyrimidines have been successfully coupled with terminal alkynes. thieme-connect.comrsc.org

Suzuki Cross-Coupling Approaches

While the Sonogashira reaction is the most direct route to this compound, Suzuki cross-coupling can also be employed, albeit in a more indirect fashion. The Suzuki reaction typically couples an organoboron compound with an organohalide. uni-rostock.de To synthesize a phenylethynyl-substituted pyrimidine via this method, one might first perform a Suzuki coupling to attach a different functional group that can later be converted to the ethynyl (B1212043) linkage. However, for the direct formation of the C(sp²)-C(sp) bond, the Sonogashira reaction is generally preferred. The Suzuki reaction is more commonly used for the synthesis of aryl-substituted pyrimidines. researchgate.net

C-H Activation Methodologies

Direct C-H activation represents a more atom-economical approach to the synthesis of this compound, as it avoids the pre-functionalization of the pyrimidine ring with a halide. scispace.com This strategy involves the direct coupling of a C-H bond on the pyrimidine ring with a terminal alkyne. While this is a rapidly developing field, its application to the synthesis of this compound is less documented compared to the well-established Sonogashira coupling. These reactions are often catalyzed by palladium or other transition metals and require specific directing groups or reaction conditions to achieve regioselectivity.

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions are a cornerstone in the synthesis of this compound and its analogs. The Sonogashira coupling reaction, a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

A specific application of this is the synthesis of this compound from 5-bromopyrimidine and phenylacetylene. nih.gov This reaction can be carried out using a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride or palladium tetrakis(triphenylphosphine), along with a copper(I) salt such as copper(I) iodide (CuI). nih.govrsc.org The reaction is generally performed in the presence of a base, for example, triethylamine or diethylamine, and a solvent like toluene or dimethylformamide (DMF). nih.govrsc.org Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, affording the desired product in high yields. nih.gov

Another example involves the synthesis of 4-alkynylthieno[2,3-d]pyrimidines. The coupling of 4-chlorothieno[2,3-d]pyrimidines with terminal alkynes, including phenylacetylene, has been successfully achieved using a Pd/C–CuI–PPh₃ catalytic system in methanol. beilstein-journals.org This method is notable for its selectivity towards C-C bond formation over potential C-O bond formation, even in an alcohol solvent. beilstein-journals.org

Furthermore, copper catalysis is integral to multicomponent reactions for synthesizing pyrimidine derivatives. For instance, a copper-catalyzed three-component reaction of 1-(naphthalene-1-yl)-1,3-butadiyne, tosylazide, and substituted amidines in the presence of CuCl and Et₃N yields 4-iminopyrimidines. growingscience.com

The following table summarizes representative copper-catalyzed syntheses of this compound and its derivatives:

| Starting Materials | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 5-Bromopyrimidine, Phenylacetylene | Pd(PBu₃)₂, CuI | Diethylamine | DMF | This compound | >90% | nih.gov |

| 5-Bromopyrimidine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Triethylamine | Toluene | This compound | 92.3% | rsc.org |

| 4-Chlorothieno[2,3-d]pyrimidine, Phenylacetylene | Pd/C, CuI, PPh₃ | Triethylamine | Methanol | 4-(Phenylethynyl)thieno[2,3-d]pyrimidine | 85% | beilstein-journals.org |

Gold-Catalyzed Cycloaddition Reactions

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for promoting novel cycloaddition reactions involving alkynes. beilstein-journals.org These reactions often proceed through the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack.

One notable example is the gold-catalyzed formal [4+2] benzannulation between ortho-alkynylbenzaldehydes and alkynes. beilstein-journals.org This reaction, catalyzed by AuCl₃, is proposed to proceed via a carbonyl ylide intermediate formed from the nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne. beilstein-journals.org This intermediate then undergoes a cycloaddition with an external alkyne to form naphthyl ketone products. beilstein-journals.org

Gold-catalyzed cycloadditions have also been utilized in the synthesis of complex heterocyclic systems. For instance, gold(I)-catalyzed stereoselective cyclopropanation of enynes with alkenes has been reported. beilstein-journals.org Additionally, formal [4+3] cycloadditions of propargylic benzoates with α,β-unsaturated imines, catalyzed by gold(I) complexes, lead to the formation of azepine derivatives. beilstein-journals.org

In the context of pyrimidine synthesis, gold-catalyzed cycloaddition of N-methyl-N-(phenylethynyl)methanesulfonamide with benzonitrile (B105546) has been shown to produce monomeric 4-aminopyrimidines. growingscience.com This reaction highlights the utility of gold catalysis in constructing the pyrimidine ring itself. Furthermore, gold-catalyzed formal [4+3] cycloadditions of ynamides with chiral epoxides have been developed to synthesize benzene-fused seven-membered oxacycles. rsc.org

Other Metal-Catalyzed Processes

Besides copper and gold, other transition metals play a significant role in the synthesis of this compound and its derivatives. Palladium-catalyzed reactions, particularly the Sonogashira coupling, are frequently employed, often in conjunction with a copper co-catalyst as detailed in section 2.2. nih.govrsc.orgbeilstein-journals.org

Rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes represents another important strategy for constructing fused pyridazine (B1198779) systems, which are structurally related to pyrimidines. nih.gov This method allows for the rapid assembly of complex heterocyclic structures from readily available starting materials. nih.gov

Nickel-catalyzed cross-coupling reactions also offer a viable route. For instance, Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been used for the synthesis of carbo-substituted quinazolines, which share a similar heterocyclic core with pyrimidines. mdpi.com

The following table provides examples of other metal-catalyzed processes:

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Sonogashira Coupling | Pd(PBu₃)₂, CuI | 5-Bromopyrimidine, Phenylacetylene | This compound | nih.gov |

| Dual C-H Activation/Annulation | [RhCp*Cl₂]₂ | Hydrazones, Alkynes | Pyrrolopyridazines | nih.gov |

| Negishi Coupling | Pd(PPh₃)₄ | 2-Chloro-6,7-dimethoxyquinazolines, CH₃ZnCl | 2-Methyl-6,7-dimethoxyquinazolines | mdpi.com |

Cascade and Multicomponent Reactions (MCRs)

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining multiple reaction steps. rsc.orgresearchgate.net These approaches are particularly valuable for the synthesis of heterocyclic compounds like pyrimidines.

A notable example is the Brønsted acid-catalyzed cascade transformation that occurs during the peri-annulation of 1H-perimidines with 5-alkynylpyrimidines. mdpi.comnih.gov This reaction leads to the formation of 7-formyl-1,3-diazopyrenes through a series of rearrangements. mdpi.comnih.gov The proposed mechanism involves an initial electrophilic substitution of the perimidine onto the protonated alkyne, followed by cyclization and rearrangement steps. mdpi.com

MCRs are also widely employed. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, catalyzed by magnetic Fe₃O₄ nanoparticles, affords pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Another example is a copper-catalyzed three-component reaction of 1-(naphthalene-1-yl)-1,3-butadiyne, tosylazide, and substituted amidines to produce 4-iminopyrimidines. growingscience.com

Furthermore, a novel cascade reaction involving 3-formylchromones, heterocyclic ketene (B1206846) aminals (HKAs), and amidine hydrochlorides has been developed for the synthesis of highly functionalized 5H-chromeno[4,3-d]pyrimidines. rsc.org This process involves the formation of three new bonds and the cleavage of one bond in a single operation. rsc.org

Synthesis of Specific Pyrimidine Derivatives with Phenylethynyl Moieties

Annulation Reactions with Perimidines towards Diazopyrenes

A unique synthetic route involves the annulation of 1H-perimidines with 5-alkynylpyrimidines to construct diazopyrene skeletons. mdpi.comnih.gov These reactions are typically promoted by a Brønsted acid, such as methanesulfonic acid or polyphosphoric acid. mdpi.com The reaction of 1H-perimidines with 5-alkynylpyrimidines in the presence of a Brønsted acid leads to unusual rearrangements, ultimately yielding 7-formyl-1,3-diazopyrenes. mdpi.comnih.gov

The proposed mechanism for this transformation is a cascade process. mdpi.com It is suggested that the reaction initiates with an SEAr-type reaction where the protonated form of the 5-alkynylpyrimidine acts as an electrophile, attacking the electron-rich peri-position of the perimidine. mdpi.com This is followed by a series of cyclization and rearrangement steps to afford the final diazopyrene product. mdpi.com The nature of the substituent on the acetylene (B1199291) can influence the reaction pathway. mdpi.com

Formation of Phenylethynyl-Substituted Nucleosides and Analogs

The incorporation of a phenylethynyl group at the 5-position of pyrimidine nucleosides is a significant area of research due to the potential biological activities of these modified nucleosides. nih.govnih.gov The synthesis of these analogs is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction.

The general approach involves the coupling of a 5-halopyrimidine nucleoside, such as 5-iodo-2'-deoxyuridine, with phenylacetylene. nih.govacs.org This reaction is carried out in the presence of a palladium catalyst, like palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, such as copper(I) iodide. nih.govacs.org A base, typically triethylamine, is also required. The reaction can be performed in various solvents, including a mixture of water and acetonitrile. acs.org

Following the coupling reaction, further chemical modifications can be carried out. For instance, the 5'-hydroxyl group of the resulting nucleoside can be protected with a dimethoxytrityl (DMTr) group to facilitate its use in automated solid-phase synthesis of oligonucleotides. acs.org This allows for the site-specific incorporation of phenylethynyl-modified pyrimidine bases into DNA strands. acs.org

Synthesis of Pyrimidinedione Derivatives

The 5-alkynylpyrimidine scaffold is a key precursor for the synthesis of fused pyrimidinedione systems, such as furo[2,3-d]pyrimidin-2(3H)-ones. A key intermediate, (11R)-13-(5-iodo-2,4-dioxotetrahydropyrimidin-1-yl)eudesmanolide, is highly reactive in cross-coupling reactions. researchgate.net When this iodo-derivative is reacted with terminal alkynes like phenylacetylene, it yields the corresponding 5-alkynylpyrimidine derivatives. researchgate.net These intermediates can then undergo cyclization to form the final furo[2,3-d]pyrimidin-2(3H)-one products. researchgate.net

The cross-coupling reaction is typically performed in DMF at room temperature using a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI), with triethylamine (Et₃N) as a base. researchgate.net Subsequent cyclization of the 5-alkynylpyrimidine intermediates can be induced by treatment with silver nitrate (B79036) (AgNO₃) in acetone. researchgate.net

Table 1: Synthesis of Furo[2,3-d]pyrimidin-2(3H)-one Derivatives

| Starting Material | Alkyne | Product | Yield of Alkynylpyrimidine Intermediate | Yield of Cyclized Product |

|---|---|---|---|---|

| (11R)-13-(5-iodo-2,4-dioxotetrahydropyrimidin-1-yl)eudesmanolide | Phenylacetylene | Furo[2,3-d]pyrimidin-2(3H)-one derivative with phenyl substituent | 84% | 81% |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest, and its derivatives can be synthesized through several strategies. rsc.orgnih.govekb.eg One prominent method involves the condensation reaction between NH-5-aminopyrazoles and 1,3-bis-electrophilic reagents. rsc.org

A direct link to the phenylethynyl moiety is demonstrated through the palladium-catalyzed Sonogashira cross-coupling reaction. For example, 3-iodopyrazolo[1,5-a]pyrimidines can be reacted with phenylacetylene using a Pd/C–PPh₃–CuI catalyst system to afford the corresponding 3-phenylethynyl derivatives in good yields. rsc.org This highlights a method for introducing the phenylethynyl group onto a pre-formed pyrazolo[1,5-a]pyrimidine core. rsc.org

Table 2: Sonogashira Coupling for 3-Phenylethynyl-Pyrazolo[1,5-a]pyrimidine Synthesis

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3-Iodopyrazolo[1,5-a]pyrimidine 5f | Phenylacetylene, 10% Pd/C–PPh₃–CuI | 3-Phenylethynyl derivative 7a | 75% rsc.org |

Alternatively, the synthesis of 5,6-diaryl- and 6,7-diarylpyrazolo[1,5-a]pyrimidines can be achieved chemoselectively through the condensation of isoflavones with 3-aminopyrazole (B16455) under different heating conditions (microwave irradiation vs. conventional heating). nih.gov

Synthesis of Pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines

A modular and atom-economical synthetic pathway has been developed for producing complex pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines. researchgate.net This process begins with a chemoselective Sonogashira reaction of a 4,5-dihalopyrimidine, such as 4-chloro-5-iodo-2,6-dimethylpyrimidine, with various aryl acetylenes, including phenylacetylene. uni-rostock.de This initial step yields 4-chloro-2,6-dimethyl-5-(arylethynyl)-pyrimidine intermediates. uni-rostock.de

These intermediates then undergo a one-pot domino sequence involving C-N coupling/hydroamination with a 2-haloaryl amine, followed by a C-H arylation to construct the final fused polycyclic system. researchgate.netuni-rostock.de This methodology allows for the efficient assembly of these complex structures from relatively simple precursors. researchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold allows for extensive chemical modification on both the pyrimidine ring and the phenylethynyl side chain, enabling the fine-tuning of its properties.

Peripheral Modifications on the Pyrimidine Core

Modifications to the pyrimidine ring of this compound can significantly alter its properties. A notable example is the introduction of an amino methyl group at the 2-position of the pyrimidine core. nih.gov This modification has been shown to act as a "molecular switch," capable of changing the pharmacological activity of the parent compound from a partial antagonist to a potent positive allosteric modulator in the context of mGlu₅ receptors. nih.gov Other strategies involve the substitution of chlorine atoms on the pyrimidine ring, for instance, the selective substitution of a C(7)-chlorine atom with morpholine (B109124) in a related pyrazolo[1,5-a]pyrimidine system. mdpi.com

Functionalization of the Phenylethynyl Moiety

The phenylethynyl portion of the molecule provides another site for derivatization. An iterative analogue library approach has been used to explore the structure-activity relationship (SAR) by introducing various small chemical moieties to the distal phenyl ring. nih.gov This was achieved by subjecting 5-bromopyrimidine to a microwave-assisted Sonogashira coupling with a library of functionalized phenylacetylenes. nih.gov

This strategy revealed that slight structural changes on the phenyl ring lead to a wide range of pharmacological activities. nih.gov For example, an unsubstituted phenyl ring resulted in a partial antagonist, while adding a methyl group at the 3-position produced a full antagonist, and moving that methyl group to the 4-position yielded a positive allosteric modulator. nih.gov

Table 4: Impact of Phenyl Ring Substitution on Pharmacological Activity

| Phenyl Ring Substituent | Pharmacological Activity |

|---|---|

| Unsubstituted | Partial Antagonist nih.gov |

| 3-Methyl | Full Antagonist nih.gov |

Another approach involves the synthesis of 4-aryl-5-(phenylethynyl)pyrimidines, which can be achieved through strategies designed around the formal oxidative functionalization of C-H bonds in arenes and the pyrimidine itself. rsc.org

Strategies for Introducing Aryl Substituents

The introduction of aryl substituents onto the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These methods offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex pyrimidine derivatives.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org In the context of this compound synthesis, this reaction can be employed in two primary ways: the coupling of a 5-halopyrimidine with phenylacetylene, or the reaction of 5-ethynylpyrimidine (B139185) with an aryl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Research has also led to the development of copper-free Sonogashira coupling protocols. nih.gov

For instance, the synthesis of this compound nucleoside derivatives often starts with the Sonogashira cross-coupling of a 5-iodinated pyrimidine nucleoside with ethynylbenzene. acs.org This reaction is carried out in the presence of a palladium catalyst such as palladium(II) acetate and a copper(I) salt, with a base like triethylamine in a suitable solvent system. acs.org

The Suzuki-Miyaura coupling , another cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. researchgate.netresearchgate.net This reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions on the pyrimidine ring of a pre-formed this compound scaffold. For example, a 5-halopyrimidine can be first coupled with phenylacetylene via a Sonogashira reaction, followed by a Suzuki coupling at another position on the pyrimidine ring with an arylboronic acid to introduce a second aryl group.

The synthesis of 5-pyrimidylboronic acid and its derivatives has expanded the scope of the Suzuki reaction for creating complex heteroarylpyrimidine structures. rsc.org These boronic acids can be coupled with various heteroaryl halides to yield a range of substituted pyrimidines. rsc.org For example, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine has been synthesized by the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with phenylboronic acid, showcasing the utility of this reaction in building complex biaryl structures on a pyrimidine core. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrimidines

| Halopyrimidine Substrate | Arylboronic Acid | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane, 70-80 °C | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

| 5-bromopyrimidine | (Hetero)arylboronic acids | Pd(PPh3)2Cl2, Na2CO3 | 1,4-Dioxane, 95 °C | 5-(Hetero)arylpyrimidines | Not specified | rsc.org |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K2CO3 | Microwave, 40 min | 3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | nih.gov |

Post-Synthetic Modifications and Elaboration

Following the initial synthesis of the this compound core, a variety of post-synthetic modifications can be performed to further elaborate the structure and introduce additional chemical complexity and functionality. These modifications are crucial for developing libraries of compounds for screening in drug discovery and for creating advanced materials with tailored properties.

Cyclization Reactions: The ethynyl group at the C-5 position is a versatile handle for constructing fused ring systems through intramolecular cyclization reactions. For example, under acidic conditions, this compound can undergo a tandem hydroamination-cyclization reaction with arylhydrazines to form indole (B1671886) derivatives. mdpi.com This transformation proceeds through the formation of a ketone intermediate, which then undergoes a Fischer-type indole synthesis. mdpi.com Another approach involves the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones, and sodium halides, which proceeds via a cyclocondensation followed by oxidative halogenation. acs.org The resulting halogenated pyrazolo[1,5-a]pyrimidines can be further functionalized, for instance, through a Sonogashira coupling to introduce a phenylethynyl group. acs.org

Functional Group Transformations: The pyrimidine ring and the phenylethynyl substituent can be subjected to various functional group transformations. For example, if the pyrimidine ring contains chloro-substituents, these can be displaced by nucleophiles to introduce amino, alkoxy, or other functional groups. The nitrogen atoms within the pyrimidine ring can also influence the reactivity of adjacent functional groups.

Post-synthetic modifications are also extensively used in the context of modified oligonucleotides. mdpi.com For instance, a 5-iodouridine incorporated into a DNA or RNA strand can be post-synthetically modified via a Sonogashira coupling with a terminal alkyne, including phenylacetylene, to introduce the phenylethynyl group directly onto the oligonucleotide. acs.orgresearchgate.net This allows for the site-specific introduction of modifications that can alter the properties of the nucleic acid, such as its thermal stability or its ability to interact with proteins.

Table 2: Examples of Post-Synthetic Modifications of Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Modification Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylhydrazine, Polyphosphoric acid (PPA) | Tandem Hydroamination-Cyclization | 2-Phenyl-1H-indole derivative | Up to 93% | mdpi.com |

| 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative | Phenylacetylene, Pd catalyst | Sonogashira Coupling | 3-(Phenylethynyl)-pyrazolo[1,5-a]pyrimidine derivative | Not specified | acs.org |

| Oligonucleotide containing 5-iodouridine | Ethynylbenzene, Pd(OAc)2, CuI, TEA | Sonogashira Coupling | Oligonucleotide containing 5-(phenylethynyl)uridine | Quantitative | acs.orgresearchgate.net |

| C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | Arylboronic acids, PyBroP, Pd catalyst | C-5 Arylation (Suzuki Coupling) | 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | Good to excellent | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Palladium-Catalyzed Couplings

The synthesis of 5-(phenylethynyl)pyrimidine often involves palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl or vinyl halide (such as a 5-halopyrimidine). The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. nih.gov

The palladium cycle begins with the oxidative addition of the 5-halopyrimidine to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov Meanwhile, the copper cycle involves the reaction of a copper(I) salt with phenylacetylene (B144264) in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the phenylethynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium(II) complex, which yields the this compound product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

A copper-free variant of the Sonogashira reaction also exists. In this mechanism, the base is believed to deprotonate the terminal alkyne, which then directly coordinates to the palladium(II) complex. Following transmetalation and reductive elimination, the desired product is formed. nih.gov

Table 1: Key Steps in the Sonogashira Coupling Mechanism

| Step | Description | Metal Center | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Palladium | Aryl-Pd(II)-Halide |

| Deprotonation | A base removes the acidic proton from the terminal alkyne. | - | Acetylide anion |

| Formation of Copper Acetylide | The acetylide reacts with a Cu(I) salt. | Copper | Copper(I) acetylide |

| Transmetalation | The alkynyl group is transferred from copper to palladium. | Palladium, Copper | Di-organo-Pd(II) complex |

Photochemical Rearrangement Mechanisms

While specific studies on the photochemical rearrangement of this compound are not extensively documented, the behavior of analogous aryl-alkynyl heterocyclic systems, such as styrylthiophenes and styrylpyridines, provides insight into potential mechanistic pathways. researchgate.netrsc.org Photocyclization is a common reaction for these types of compounds, often proceeding through a series of well-defined steps upon UV irradiation.

The generally accepted mechanism for such photocyclizations involves an initial Z/E isomerization of the double bond (in styryl analogues) or rotation around the single bond connecting the aryl and ethynyl (B1212043) groups. researchgate.net This is followed by the key photochemical step: an intramolecular cyclization to form a dihydrophenanthrene-like intermediate. This intermediate is typically unstable and undergoes subsequent oxidation, often by an external oxidizing agent like iodine or air, to yield the final, stable, fused aromatic system. researchgate.net The exact nature of the excited state (singlet or triplet) involved can influence the reaction's efficiency and outcome. For these reactions to occur, the molecule must adopt a conformation that brings the reacting carbon atoms into close proximity. researchgate.net

Brønsted Acid-Assisted Annulation Mechanisms

The reaction of 5-alkynylpyrimidines with 1H-perimidines in the presence of a Brønsted acid leads to the formation of 7-formyl-1,3-diazopyrenes through an unusual rearrangement and annulation cascade. The mechanism is dependent on the nature of the acetylene (B1199291) precursor.

The proposed mechanism begins with the protonation of the pyrimidine (B1678525) ring by the Brønsted acid, which activates the alkyne group for nucleophilic attack. The perimidine then acts as the nucleophile, attacking the activated alkyne. This initial addition is followed by a series of intramolecular rearrangements and cyclizations. The specific pathway and the nature of the intermediates are highly dependent on the substituents on the pyrimidine and the reaction conditions. These complex transformations ultimately lead to the formation of the polycyclic aromatic diazopyrene system.

C-H Activation Mechanisms

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of pyrimidine derivatives. Rhodium(III) catalysts have been shown to be effective for the annulation of various nitrogen-containing heterocycles with alkynes. nih.govnih.gov In a typical mechanism involving a pyrimidine derivative, a directing group on the pyrimidine coordinates to the rhodium(III) center. This is followed by a concerted metalation-deprotonation step, leading to the formation of a rhodacycle intermediate.

The alkyne then coordinates to the rhodium center and inserts into the rhodium-carbon bond. This migratory insertion is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates a rhodium(I) species. The rhodium(I) is then re-oxidized to rhodium(III) by an oxidant present in the reaction mixture, completing the catalytic cycle. nih.gov This C-H activation approach allows for the direct and atom-economical construction of complex fused heterocyclic systems.

Table 2: General Steps in Rhodium-Catalyzed C-H Activation/Annulation

| Step | Description |

|---|---|

| Coordination | The directing group on the pyrimidine substrate coordinates to the Rh(III) catalyst. |

| C-H Activation | Formation of a rhodacycle intermediate via concerted metalation-deprotonation. |

| Alkyne Insertion | The alkyne coordinates to and inserts into the Rh-C bond. |

| Reductive Elimination | The annulated product is formed, and a Rh(I) species is generated. |

Tandem Cyclization and Oxidative Halogenation Processes

A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a tandem cyclization and oxidative halogenation process. beilstein-journals.org This reaction involves the three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by an oxidant such as potassium persulfate (K₂S₂O₈).

The proposed mechanism suggests that the reaction begins with the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) intermediate through the cyclocondensation of the amino pyrazole (B372694) and the enaminone. Subsequently, the sodium halide and potassium persulfate generate an electrophilic halogen species in situ. This species then undergoes an electrophilic aromatic substitution with the pyrazolo[1,5-a]pyrimidine intermediate, leading to the halogenated product. The reaction is believed to proceed through a non-radical pathway.

Metal-Ligand Interactions in On-Surface Synthesis

On-surface synthesis provides a powerful bottom-up approach to construct covalently bonded nanostructures with atomic precision. While specific studies on this compound are limited, research on pyrimidinyl-functionalized and alkynyl-functionalized molecules on metal surfaces like Au(111) and Cu(111) offers valuable insights into the potential metal-ligand interactions. beilstein-journals.org

Pyrimidine moieties can coordinate with metal adatoms on the surface, leading to the formation of metal-organic networks. beilstein-journals.org The nitrogen atoms of the pyrimidine ring act as Lewis bases, donating electrons to the metal adatoms. Similarly, the π-system of the phenylethynyl group can interact with the metal surface. These interactions can drive the self-assembly of the molecules into ordered structures. Upon thermal annealing, these surface-adsorbed precursors can undergo cyclodehydrogenation reactions, leading to the formation of extended, covalently bonded nanostructures. The specific geometry of the resulting structures is dictated by the interplay between molecule-molecule and molecule-substrate interactions. beilstein-journals.org

Intramolecular Reactions and Ring Closures

This compound and its derivatives can undergo a variety of intramolecular reactions and ring closures to form fused heterocyclic systems. One notable example is the intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction.

In a representative system, a pyrimidine nucleoside functionalized at the 5-position with an octadiynyl side chain and at the 5'-position of the sugar moiety with an azido (B1232118) group can undergo an intramolecular cyclization. The reaction is catalyzed by a copper(I) species, which coordinates to the alkyne. The azide (B81097) then attacks the activated alkyne, leading to the formation of a triazole ring and a macrocyclic product. The efficiency of this intramolecular cyclization is often dependent on the Ruggli-Ziegler dilution principle to favor the intramolecular pathway over intermolecular polymerization. Such reactions are valuable for creating complex molecular architectures from relatively simple linear precursors.

Advanced Spectroscopic Characterization

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-(phenylethynyl)pyrimidine, with a molecular formula of C₁₂H₈N₂, the expected exact mass can be calculated.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be a key piece of data for its identification.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrimidine (B1678525) derivatives involve the cleavage of the ring system. For this compound, fragmentation could also occur at the ethynyl (B1212043) linker, leading to characteristic fragment ions. Expected fragments might include the loss of HCN or the cleavage of the phenylethynyl group. A study on the mass spectral fragmentation of pyrimidine derivatives indicates that the pyrimidine moiety can trigger specific cleavage pathways.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₂H₈N₂ + H]⁺ | 181.0760 |

| [C₁₂H₈N₂ + Na]⁺ | 203.0580 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most characteristic peak would be the C≡C stretching vibration of the alkyne, which typically appears as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations of both the phenyl and pyrimidine rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the fingerprint region, providing information about the substitution pattern.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyne C≡C | Stretch | 2100 - 2260 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Out-of-plane bend | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For an aromatic heterocyclic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy ground states to higher energy excited states. The structure of this molecule, featuring a pyrimidine ring, a phenyl group, and a conjugated ethynyl linker, gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. uzh.chpharmatutor.org

The extensive π-conjugated system encompassing the phenyl ring, the acetylene (B1199291) bridge, and the pyrimidine ring is responsible for strong π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and typically result in high molar absorptivity values. pharmatutor.orglibretexts.org Additionally, the pyrimidine moiety contains nitrogen atoms with non-bonding electron pairs (lone pairs). The excitation of these electrons to a π* antibonding orbital results in n → π* transitions. uzh.chlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.chpharmatutor.org

While specific UV-Vis data for the unsubstituted this compound is not detailed in the provided sources, analysis of closely related, more complex structures provides insight into its absorption characteristics. For instance, pyrimidylethynylated benzopyran derivatives have been studied, showing strong absorption bands in the visible region. nih.gov The electronic properties and absorption maxima can be influenced by solvent polarity and molecular structure. libretexts.org For example, a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, was found to have a maximum absorption (λmax) at 275 nm. nih.gov

Detailed spectroscopic data for two pyrimidylethynylated benzopyran derivatives are presented below.

| Compound Name | Abbreviation | Long-Wavelength Absorption Maximum (λmax) | Solvent | Reference |

|---|---|---|---|---|

| 3,3-diphenyl-6-(phenylethynyl)-9-(pyrimidin-5-ylethynyl)-3H-benzo[f]chromene | Pm-BBP | ~430 nm | CHCl₃ | nih.gov |

| 3,3-diphenyl-6-(pyrimidin-5-ylethynyl)-3H-benzo[f]chromene | Pm-MBP | ~400 nm | CHCl₃ | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and elucidating its solid-state conformation. wikipedia.orgfiveable.me

While the crystal structure of the parent this compound is not described in the available literature, single-crystal X-ray diffraction studies have been successfully performed on derivatives, providing crucial insights into the structural characteristics of the phenylethynyl-pyrimidine framework. nih.gov Structural determinations were carried out on pyrimidylethynylated mono- and bis-benzopyrans (Pm-MBP and Pm-BBP), which contain the core this compound moiety. nih.gov

The crystallographic analyses of these derivatives reveal important conformational features. A key finding is that the pyrimidine and phenyl rings, connected by the ethynyl spacer, are nearly coplanar. nih.gov The dihedral angle between the pyrimidine ring and the adjacent benzene ring of the benzopyran nucleus was found to be small, varying between approximately 5.8° and 9.2° across the different structures analyzed. nih.gov This near-planarity indicates a high degree of conjugation throughout the phenylethynyl-pyrimidine system, which is consistent with the electronic properties observed in UV-Vis spectroscopy.

The crystallographic data for these complex derivatives confirm the molecular geometry and packing in the solid state. nih.gov Such studies are fundamental for understanding structure-property relationships and for designing new materials. fiveable.me

| Compound Name | Abbreviation | Crystal System | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3,3-diphenyl-6-(phenylethynyl)-9-(pyrimidin-5-ylethynyl)-3H-benzo[f]chromene | Pm-BBP | Triclinic or Monoclinic | Pyrimidine ring is nearly coplanar with the adjacent benzene ring (dihedral angle ~5.8-9.2°) | nih.gov |

| 3,3-diphenyl-6-(pyrimidin-5-ylethynyl)-3H-benzo[f]chromene | Pm-MBP | Triclinic or Monoclinic | Pyrimidine ring is nearly coplanar with the adjacent benzene ring (dihedral angle ~5.8-9.2°) | nih.gov |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of organic molecules, including pyrimidine (B1678525) derivatives. ijcce.ac.irnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to find the minimum energy conformation of the molecule. researchgate.netphyschemres.org

For 5-(phenylethynyl)pyrimidine, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The method provides a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. Geometry optimization is the process of finding the molecular configuration with the minimum energy, which corresponds to the most stable structure. physchemres.org The electronic properties derived, such as atomic charges and dipole moments, further characterize the molecule's polarity and electrostatic potential.

Table 1: Representative Optimized Geometrical Parameters for Pyrimidine Derivatives (Calculated via DFT) Note: This table presents typical data for related pyrimidine structures as found in the literature, illustrating the outputs of DFT calculations. Specific experimental or calculated values for this compound are not available in the cited sources.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-N (in ring) | 1.34 |

| C-C (in ring) | 1.39 | |

| C-H (aromatic) | 1.08 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-N-C (in ring) | 116 |

| N-C-N (in ring) | 128 |

Quantum Chemical Calculations for Photophysical Properties (e.g., HOMO-LUMO Gaps)

Quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are essential for predicting the photophysical properties of molecules. A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov This energy gap can be correlated with the wavelengths of light the compound absorbs, which is a fundamental photophysical property. researchgate.net For pyrimidine-based systems, these calculations help in designing molecules with specific electronic and optical properties for applications in materials science or as biological probes. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives Note: The following data is representative of pyrimidine-based compounds from computational studies and serves to illustrate the concept. Data specific to this compound is not provided in the cited literature.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source Context |

| Tetrahydropyrimidinyl Phosphonate | - | - | 3.605 | High reactivity predicted researchgate.net |

| Benzothiazole Derivatives | -6.49 | -1.76 | 4.73 | Study of electronic properties researchgate.net |

| Oxadiazole Derivative | -6.57 | -2.09 | 4.48 | Reactivity and stability analysis mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are particularly valuable for understanding its dynamic behavior, conformational flexibility, and interactions with biological macromolecules such as proteins or nucleic acids. nih.govnih.gov

In the context of drug discovery, MD simulations can be used to model the stability of a ligand-protein complex. After docking a ligand into the active site of a protein, an MD simulation can reveal how the ligand's binding pose evolves, whether key interactions are maintained, and how the protein's structure adapts to the ligand. ijpsjournal.com This provides a more realistic and dynamic picture of the binding event than static docking poses alone, helping to assess the stability of the complex and the role of flexibility in molecular recognition. nih.govnih.gov For this compound and its analogues targeting a receptor like mGluR5, MD simulations could elucidate the structural basis for their varied antagonist or modulator activities by showing how subtle changes in the ligand affect the dynamics and stability of the protein-ligand interaction.

Molecular Mechanics Simulations for Surface Reactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. johnshopkins.edu This is achieved by calculating molecular descriptors (physicochemical, electronic, or steric properties) and using statistical methods to create a predictive model.

The this compound scaffold has been identified as a core structure for modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). johnshopkins.edunih.gov Studies on analogues of this scaffold have shown that slight structural modifications, particularly on the distal phenyl ring, can lead to a wide range of pharmacological activities, from partial antagonism to full antagonism and even positive allosteric modulation. johnshopkins.edunih.gov This rich structure-activity relationship (SAR) data is ideal for developing a QSAR model. Such a model could quantify the impact of different substituents on activity, helping to predict the potency of new, unsynthesized derivatives and guide further optimization efforts.

Table 3: Structure-Activity Relationship of this compound Analogues as mGluR5 Antagonists Source: Data adapted from Sharma, S., et al. (2008). Bioorganic & Medicinal Chemistry Letters. nih.gov

| Compound | R Group (Substitution on Phenyl Ring) | IC₅₀ (nM) | Pharmacological Activity |

| Analogue 1 | 3-F | 7.5 | Full Antagonist |

| Analogue 2 | 3-Cl | 8.8 | Full Antagonist |

| Analogue 3 | 3-CH₃ | 15 | Full Antagonist |

| Analogue 4 | 3-CF₃ | 16 | Full Antagonist |

| Analogue 5 | 2-F | 83 | Full Antagonist |

| Analogue 6 | 4-F | 180 | Full Antagonist |

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its biological target at the molecular level.

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical for the structure, stability, and function of biological systems. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π interactions, govern how ligands bind to protein receptors. The this compound molecule, with its multiple aromatic rings (pyrimidine and phenyl) and the ethynyl (B1212043) linker, is capable of engaging in significant π-π stacking and other hydrophobic interactions within a protein binding pocket.

Computational methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. NCI plots are derived from the electron density and its derivatives, providing a 3D representation of interaction regions within a molecular system. Analyzing these interactions for the this compound scaffold docked into the mGluR5 receptor would provide a deeper understanding of the forces that stabilize the complex and contribute to its binding affinity.

Advanced Applications and Material Science Perspectives

Optoelectronic Materials Development

The 5-(phenylethynyl)pyrimidine moiety is a key component in various optoelectronic materials, where its derivatives have demonstrated significant potential. The ability to modify both the pyrimidine (B1678525) and phenyl rings allows for fine-tuning of the electronic energy levels, charge transport properties, and solid-state morphology, which are critical parameters for device performance.

Derivatives of this compound are widely utilized in the creation of fluorescent and phosphorescent emitters for lighting and display technologies. The pyrimidine ring acts as a strong electron acceptor, a property that is fundamental in designing molecules with efficient light-emitting characteristics. nih.govresearchgate.net When combined with various electron-donating groups, the resulting donor-π-acceptor (D-π-A) structures can exhibit high photoluminescence quantum yields (PLQYs).

In the realm of fluorescence, these materials can be engineered to emit across the visible spectrum. For instance, pyrimidine-based emitters have been developed for deep-blue organic light-emitting diodes (OLEDs). nih.gov Phosphorescent emitters, which can harvest both singlet and triplet excitons, have also been synthesized by incorporating heavy metal atoms, such as iridium, into complexes with pyrimidine-based ligands. rsc.orgnih.gov These materials are crucial for achieving high efficiencies in phosphorescent OLEDs (PhOLEDs). The principle of room temperature phosphorescence (RTP) is another avenue being explored, which relies on enhancing spin-orbit coupling through the inclusion of heavy atoms like sulfur or bromine in the molecular structure. nih.gov

The following table summarizes the photophysical properties of selected fluorescent and phosphorescent emitters containing a pyrimidine core.

| Compound Class | Emission Type | Peak Emission (nm) | Quantum Yield (%) | Application |

| Acridan-pyrimidine D-A molecules | Fluorescence | 448-460 | Up to 99% | Deep-blue OLEDs |

| Iridium(III) complexes with pyrimidine ligands | Phosphorescence | 457-459 | High | Sky-blue PhOLEDs |

| Phenyl pyrimidine with triphenylamino donors | Delayed Fluorescence | Blue to Green-blue | - | OLEDs |

Note: The data presented is for pyrimidine derivatives and not exclusively for this compound.

The versatility of this compound derivatives makes them integral components in the fabrication of high-performance OLEDs. nih.gov These compounds can function not only as the emissive dopants in the light-emitting layer but also as host materials or as components in the charge-transporting layers. researchgate.net The high thermal stability of many pyrimidine derivatives is a significant advantage, allowing for their use in vacuum-deposited OLED manufacturing processes. nih.gov

Researchers have demonstrated that by chemically modifying the pyrimidine core and its substituents, the emission color can be tuned. For example, the addition of methoxy (B1213986) groups to a phenyl pyrimidine derivative with a triphenylamino donor resulted in a bathochromic shift of the emission from the blue to the green-blue spectral region. nih.gov In other work, OLEDs based on pyrimidine-5-carbonitriles with triphenylamino or 9-phenyl carbazolyl groups have been used as emitters in blue/sky-blue OLEDs, achieving external quantum efficiencies (EQEs) of up to 7%. nih.gov More complex pyrimidine-containing emitters have led to OLEDs with EQEs reaching as high as 10.6%. nih.gov

The development of white OLEDs (WOLEDs), which are crucial for solid-state lighting, often relies on the combination of multiple emitters (e.g., blue, green, and red) or a single broadband emitter. The tunable nature of this compound derivatives makes them attractive candidates for contributing to the emission spectra of WOLEDs.

The table below showcases the performance of OLEDs incorporating pyrimidine-based emitters.

| Emitter Type | OLED Color | Max. External Quantum Efficiency (EQE) (%) |

| Phenyl pyrimidine with triphenylamino donors | Blue to Green-blue | 10.6 |

| Acridan-pyrimidine D-A molecules | Deep-blue | 20.4 |

| Iridium(III) complex with pyrimidine ligand | Sky-blue | 21.23 |

Note: The data is for various pyrimidine derivatives, not specifically this compound.

In the field of solar energy conversion, derivatives of this compound have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO2), which leads to the generation of an electric current. nih.gov The "push-pull" architecture, or D-π-A structure, is highly effective for these sensitizers, where the pyrimidine moiety can act as the electron-accepting "pull" component.

The electron-withdrawing nature of the pyrimidine ring makes its derivatives promising candidates for nonlinear optical (NLO) materials. nih.gov NLO materials are essential for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is governed by its polarizability and hyperpolarizability, which can be enhanced in molecules with strong intramolecular charge transfer, a characteristic of D-π-A systems.

Recent studies on newly synthesized pyrimidine derivatives have shown a significant enhancement in their NLO behavior when in a crystalline environment. nih.govnih.gov For one such derivative, the third-order nonlinear susceptibility was found to be superior to that of known chalcone derivatives, highlighting the potential of pyrimidine-based compounds for photonic applications. nih.govrsc.org The branching of these molecules has also been explored as a strategy to enhance the NLO response while maintaining the spectral position. rsc.org

One of the most significant recent applications of pyrimidine derivatives is in the development of materials for thermally activated delayed fluorescence (TADF). nih.gov TADF is a mechanism that allows for the harvesting of triplet excitons in OLEDs without the need for heavy metals, which can lead to devices with nearly 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which enables the reverse intersystem crossing (rISC) from the T1 to the S1 state through thermal activation. nih.gov

The pyrimidine unit is an excellent electron acceptor for constructing TADF emitters with the required small singlet-triplet energy splitting. nih.gov By combining a pyrimidine acceptor with a suitable electron donor, it is possible to design molecules with a high degree of spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key factor in minimizing the energy gap. For example, a blue TADF emitter comprising a carbazole donor and a pyridine-3,5-dicarbonitrile acceptor was shown to have a small singlet-triplet splitting of 0.04 eV. nih.gov OLEDs utilizing pyrimidine-based TADF emitters have demonstrated high external quantum efficiencies, with some reaching nearly 25%. researchgate.net

The photoluminescence of materials based on this compound can be readily tuned through synthetic modifications. By altering the substituents on both the phenyl and pyrimidine rings, the emission color can be shifted across the visible spectrum. This tunability is a direct consequence of changes in the energy levels of the HOMO and LUMO, which are influenced by the electron-donating or -withdrawing nature of the substituents. For instance, pyrimidine-phthalimide derivatives have been synthesized that exhibit different solid-state fluorescence emissions due to the varied push-pull electronic effects of their substituents. rsc.org

Furthermore, the nitrogen atoms in the pyrimidine ring provide sites for protonation, which can lead to dramatic changes in the optical properties of the molecule, a phenomenon known as halochromism. The protonation of these nitrogen atoms can alter the intramolecular charge transfer characteristics, resulting in a color change. This property opens up possibilities for the development of colorimetric pH sensors and logic gates. rsc.org

Supramolecular Chemistry and Crystal Engineering of this compound

The integration of the rigid phenylethynyl group with the hydrogen-bonding and coordination capabilities of the pyrimidine ring makes this compound and its derivatives valuable building blocks in supramolecular chemistry and crystal engineering. These molecules utilize a range of non-covalent interactions to form well-defined, higher-order structures with unique material properties.

Crystal Packing and Conformational Phenomena

The solid-state arrangement, or crystal packing, of phenylethynyl pyrimidine derivatives is governed by a subtle interplay of intermolecular forces. Detailed X-ray diffraction studies on closely related linear molecules, such as 2-(4-bromophenylethynyl)-5-(phenylethynyl)pyrimidine, provide insight into the packing motifs that this compound may adopt.

In the crystal structure of this analogue, the molecule exhibits a nearly linear 1-D chain with a less than perfectly coplanar arrangement of its aromatic rings. acs.org The phenyl ring attached to the ethynyl (B1212043) group is slightly twisted relative to the central pyrimidine ring, with a dihedral angle of approximately 7.92°. acs.org This slight conformational twist is a common feature in such conjugated systems. The crystal packing is significantly influenced by dipole-dipole interactions originating from the polar pyrimidine moiety. Molecules self-assemble into stacks, which are further organized into ribbon-like structures that propagate along a crystallographic axis. acs.org These arrangements are stabilized by face-to-face π-π interactions between the aromatic systems of adjacent molecules. acs.org For other pyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines, crystal packing is stabilized by a combination of C–H···O hydrogen bonds, weak C–H···π interactions, and π···π stacking, leading to the formation of corrugated layered structures. nitw.ac.in

Table 1: Conformational and Packing Characteristics of a this compound Analogue

| Feature | Description | Reference |

|---|---|---|

| Molecular Conformation | Nearly linear 1-D chain with slight twists. | acs.org |

| Dihedral Angle | The phenyl ring is twisted ~7.92° from the pyrimidine plane. | acs.org |

| Primary Packing Motif | Molecules pack in stacks forming ribbon-like structures. | acs.org |

| Stabilizing Interactions | Dipole-dipole interactions, face-to-face π-π stacking. | acs.org |

Halogen Bonding and Pi-Stacking Interactions

The nitrogen atoms of the pyrimidine ring are effective halogen bond acceptors, a feature that has been exploited in the crystal engineering of co-crystals. When derivatives like 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine are co-crystallized with halogen bond donors such as 1,2,3,5-tetrafluoro-4,6-diiodobenzene, highly organized supramolecular structures are formed. nih.gov

In these systems, distinct C—I···N halogen bonds form between the iodine atoms of the donor and the nitrogen atoms of the pyrimidine ring. nih.gov This interaction is directional and specific, leading to the formation of zigzag, alternating halogen-bonded chains. nih.gov These chains are further organized into layers that are stabilized by π-stacking interactions between the electron-rich phenylethynylpyrimidine and the electron-poor fluorinated ring. nih.gov Computational studies have confirmed that in some co-crystals, the donor-acceptor π-stacking interactions are energetically stronger than the halogen bonds, and a cooperative effect exists between the two types of interactions.

Furthermore, the ethynyl group itself can participate in non-covalent interactions. In a 1:2 co-crystal of 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine and 1,2,3,5-tetrafluoro-4,6-diiodobenzene, one donor molecule engages in halogen bonding with the pyrimidine nitrogens, while a second donor molecule interacts with the π-system of the alkyne group through C—I···π(alkyne) contacts. nih.gov

Table 2: Intermolecular Interactions in a Phenylethynyl Pyrimidine Co-Crystal

| Interaction Type | Description | Key Atoms Involved | Reference |

|---|---|---|---|

| Halogen Bonding | Forms zigzag supramolecular chains. | C–I···N | nih.gov |

| π-π Stacking | Stabilizes layers of halogen-bonded chains. | Aromatic Rings | nih.gov |

| π-Alkyne Interaction | A secondary interaction with the ethynyl group. | C–I···π(C≡C) | nih.gov |

Formation of Organometallic Nanostructures on Surfaces

The terminal alkyne of the phenylethynyl moiety provides a reactive site for coordination with metal ions, enabling the formation of organometallic nanostructures. While not yet demonstrated specifically for this compound, a general and facile method exists for creating one-dimensional (1D) organometallic nanomaterials from various ethynyl-substituted molecules, including phenylacetylenes. nih.gov

This method involves the reaction of the ethynyl-substituted molecule with copper(I) ions. nih.gov The reaction leads to the formation of copper acetylide (Cu−C≡C−R) species that self-assemble into crystalline, nanorod-shaped structures. nih.gov The structural features of metal acetylides, where the metal ion bridges the linear alkyne groups, naturally favor anisotropic growth into 1D nanostructures. nih.gov This precedent suggests that this compound could be a viable building block for the bottom-up fabrication of functional 1D organometallic nanomaterials on surfaces, with potential applications in nanoelectronics and sensing.

Self-Assembly into Higher-Order Structures (e.g., Nanorings, Helical Chains)

The pyrimidine core is an effective scaffold for directing self-assembly into complex, higher-order architectures through non-covalent interactions. Studies on related pyrimidine-containing molecules have demonstrated the formation of intricate superstructures. For instance, pyrimido[4,5-d]pyrimidine nucleosides have been shown to self-assemble in aqueous solution into uniform, flower-shaped superstructures with diameters of approximately 40 μm. nitw.ac.in The formation of these complex structures is a hierarchical process that begins with the formation of microspherical nuclei, from which "petals" subsequently grow. nitw.ac.in

In the crystalline state, derivatives of pyrazolo[3,4-d]pyrimidine have been observed to form distinct supramolecular chains depending on the crystallization conditions. nih.gov These molecules can assemble via phenylamino-N–H···N(pyrazolyl) hydrogen bonding to form either helical chains with 2₁-screw symmetry or zigzag chains displaying glide symmetry. nih.gov This demonstrates that subtle changes in molecular packing can lead to dramatically different supramolecular architectures. nih.gov These examples underscore the potential of the this compound scaffold to be programmed, through chemical modification and control of assembly conditions, to form diverse higher-order structures.

Host-Guest Complexation in Supramolecular Systems

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule or framework. This interaction can significantly alter the physicochemical properties of the guest, such as its solubility, stability, and photophysical behavior. While specific host-guest complexes involving this compound as the guest are not widely reported, its size and aromatic nature make it a suitable candidate for complexation with various macrocyclic hosts.

Potential hosts could include:

Cyclodextrins: These natural, torus-shaped macrocycles have a hydrophobic inner cavity that can encapsulate aromatic guests like the phenylethynyl moiety in aqueous solutions.

Calixarenes: These synthetic macrocycles possess a cup-shaped cavity that can be tailored to bind guests of specific sizes and shapes through hydrophobic and π-stacking interactions.

Metallacages: Self-assembled, discrete coordination cages can provide a well-defined nano-cavity. Encapsulating a molecule like this compound within an emissive metallacage could prevent aggregation-induced quenching and enhance its fluorescence through energy transfer from the host cage to the guest molecule. rsc.org